

Spectroscopic data of 2-Butylfuran including NMR, IR, and MS

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Spectroscopic Data of 2-Butylfuran: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **2-butylfuran**, a key volatile organic compound found in various natural products and food aromas. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for researchers in the fields of analytical chemistry, food science, and drug development for the identification and quantification of this compound.

Spectroscopic Data Summary

The spectroscopic data for **2-butylfuran** is summarized in the tables below, providing a quick reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.27	t	1H	H-5 (furan)
6.28	dd	1H	H-4 (furan)
5.98	d	1H	H-3 (furan)
2.61	t	2H	-CH ₂ - (butyl chain, α to furan)
1.62 - 1.52	m	2H	-CH ₂ - (butyl chain)
1.41 - 1.31	m	2H	-CH ₂ - (butyl chain)
0.92	t	3H	-CH₃ (butyl chain)

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Assignment
156.4	C-2 (furan)
141.8	C-5 (furan)
110.1	C-4 (furan)
104.9	C-3 (furan)
30.5	-CH ₂ - (butyl chain)
27.8	-CH₂- (butyl chain, α to furan)
22.2	-CH2- (butyl chain)
13.8	-CH₃ (butyl chain)

Infrared (IR) Spectroscopy[2]



Wavenumber (cm⁻¹)	Intensity	Assignment
3125	Weak	=C-H stretch (furan)
2959, 2931, 2872	Strong	C-H stretch (butyl chain)
1595	Medium	C=C stretch (furan)
1466	Medium	C-H bend (butyl chain)
1012	Strong	C-O-C stretch (furan)
735	Strong	=C-H out-of-plane bend (furan)

Mass Spectrometry (MS)[3][4]

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
124	28	[M] ⁺ (Molecular Ion)
81	100	[M - C ₃ H ₇] ⁺ or [C ₅ H ₅ O] ⁺
53	21	[C ₄ H ₅]+

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:[2][3][4][5][6]

- Accurately weigh approximately 10-20 mg of 2-butylfuran for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.



- Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

- Insert the prepared NMR tube into the spectrometer's spinner turbine.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy Protocol:[7][8][9]

- Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.
- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
- Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
- Process the data similarly to the ¹H NMR spectrum.
- Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):[10][11][12][13][14]



- Place one to two drops of neat 2-butylfuran onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
- Mount the "sandwich" plates in the spectrometer's sample holder.

IR Spectroscopy Protocol:

- Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
- Place the sample holder with the prepared salt plates into the spectrometer's beam path.
- Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹.
- The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation:

 Prepare a dilute solution of 2-butylfuran in a volatile organic solvent (e.g., dichloromethane or hexane).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol: [15][16][17]

- Inject a small volume (typically 1 μ L) of the prepared solution into the gas chromatograph.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.
- As **2-butylfuran** elutes from the column, it enters the mass spectrometer.

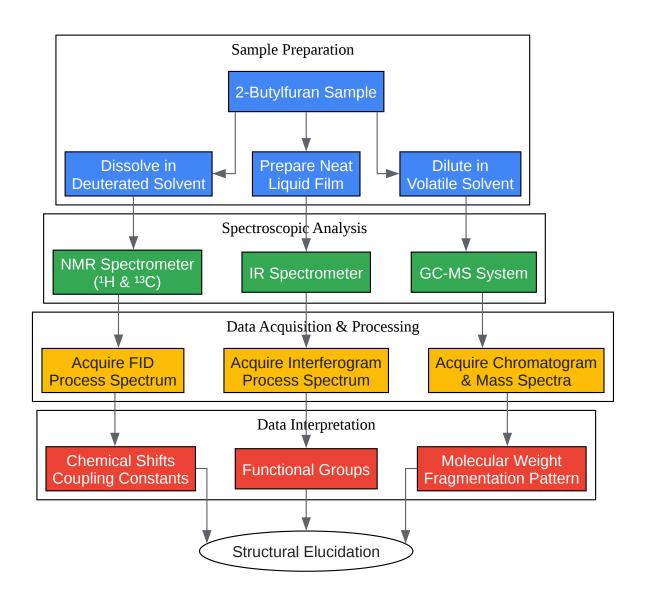


- In the ion source (typically using electron ionization at 70 eV), the molecules are bombarded with electrons, causing ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
- The resulting mass spectrum shows the relative abundance of each fragment ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-butylfuran**.





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Caption: Workflow for Spectroscopic Analysis of **2-Butylfuran**.

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